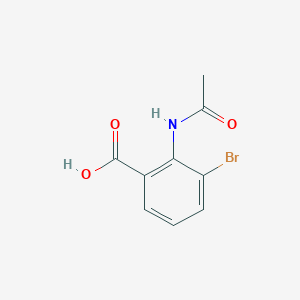

3-Bromo-2-acetamidobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO3 |

|---|---|

Molecular Weight |

258.07 g/mol |

IUPAC Name |

2-acetamido-3-bromobenzoic acid |

InChI |

InChI=1S/C9H8BrNO3/c1-5(12)11-8-6(9(13)14)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) |

InChI Key |

BJKMAIQTMOWCEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1Br)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Pathways for 3 Bromo 2 Acetamidobenzoic Acid

Strategies for Regioselective Bromination of 2-Acetamidobenzoic Acid Derivatives

The direct bromination of 2-acetamidobenzoic acid to achieve the desired 3-bromo isomer is a significant challenge due to the competing directing effects of the substituents on the aromatic ring. The acetamido group is an ortho, para-director, activating the positions C4 and C6 for electrophilic attack. Conversely, the carboxylic acid group is a meta-director, deactivating the ring and directing incoming electrophiles to the C3 and C5 positions. This dichotomy often leads to a mixture of products, necessitating a careful selection of bromination techniques to achieve regioselectivity.

Electrophilic Bromination Techniques and Reagents

Electrophilic aromatic substitution is a fundamental method for the introduction of a bromine atom onto a benzene (B151609) ring. However, in the case of 2-acetamidobenzoic acid, the interplay of the activating acetamido group and the deactivating carboxylic acid group complicates the regiochemical outcome.

Direct bromination of anthranilic acid (2-aminobenzoic acid) with bromine in glacial acetic acid is known to yield a mixture of 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid. This suggests that the activating effect of the amino group (and by extension, the acetamido group) can lead to substitution at the para-position (C5) and that over-bromination is a likely side reaction. To favor bromination at the 3-position, which is meta to the carboxylic acid and ortho to the acetamido group, specific strategies must be employed to modulate the reactivity of the starting material and the electrophilicity of the brominating agent.

Common electrophilic brominating reagents include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst such as FeBr₃, and N-bromosuccinimide (NBS). The choice of solvent can also influence the regioselectivity of the reaction. For instance, conducting the reaction in a polar solvent might favor different isomeric products compared to a nonpolar solvent.

| Reagent/System | Potential Outcome on 2-Acetamidobenzoic Acid | Key Considerations |

| Br₂/FeBr₃ | Likely to produce a mixture of 3-bromo, 5-bromo, and 3,5-dibromo isomers. | Strong electrophile, may lead to over-bromination. The directing effects of both substituents will be at play. |

| N-Bromosuccinimide (NBS) | Can offer milder reaction conditions, potentially leading to higher selectivity. | Often used for allylic and benzylic bromination, but can also be used for aromatic bromination, sometimes with acid catalysis. |

Radical-Mediated Bromination Approaches

Radical-mediated bromination typically involves the homolytic cleavage of a bromine source to generate a bromine radical, which then abstracts a hydrogen atom from the substrate. While this method is most commonly employed for the bromination of allylic and benzylic positions, its application to the C-H functionalization of aromatic rings is an area of ongoing research.

For 2-acetamidobenzoic acid, a radical C-H bromination at the 3-position would require a method that can selectively generate a radical at this specific site. This is a challenging prospect as the stability of the resulting aryl radical would be a key determining factor. Photochemical methods, utilizing light to initiate the radical reaction, could offer a potential pathway. However, the selective functionalization of a specific C-H bond on a substituted benzene ring via a radical pathway remains a significant synthetic hurdle.

Transition Metal-Catalyzed C-H Bromination Methodologies

Transition metal catalysis has emerged as a powerful tool for the direct and regioselective functionalization of C-H bonds. Palladium-catalyzed C-H bromination, for instance, has been successfully applied to a variety of aromatic substrates. These methods often employ a directing group to guide the metal catalyst to a specific C-H bond.

In the context of 3-bromo-2-acetamidobenzoic acid synthesis, the acetamido group itself can act as a directing group, facilitating ortho-C-H activation. This would direct the palladium catalyst to the C3 position, enabling regioselective bromination. Such a strategy could overcome the inherent electronic biases of the substrate in traditional electrophilic substitution.

A general representation of a palladium-catalyzed ortho-bromination of an acetanilide derivative is shown below:

This approach holds promise for the synthesis of this compound, potentially offering higher yields and selectivity compared to classical electrophilic bromination methods.

Synthetic Routes to Introduce the Acetamido Moiety onto Brominated Benzoic Acid Scaffolds

An alternative and often more direct approach to this compound involves the introduction of the acetamido group onto a pre-brominated benzoic acid scaffold. This strategy circumvents the challenges of regioselective bromination of the 2-acetamidobenzoic acid starting material.

Acylation of Amino-Bromobenzoic Acid Precursors

A highly effective route to this compound starts from the commercially available 2-amino-3-bromobenzoic acid. The synthesis is completed through a straightforward acylation of the amino group. This reaction is typically carried out using acetic anhydride or acetyl chloride in the presence of a base or in a suitable solvent.

The general reaction is as follows:

This method is generally high-yielding and avoids the formation of isomeric byproducts, making it a preferred synthetic pathway.

| Acylating Agent | Reaction Conditions | Advantages |

| Acetic Anhydride | Often used with a base like pyridine or sodium acetate, or as the solvent itself. | Readily available, relatively inexpensive, and effective for N-acetylation. |

| Acetyl Chloride | Typically requires a base to neutralize the HCl byproduct. | Highly reactive, can lead to rapid and complete conversion. |

Strategies for N-Protection and Deprotection in Complex Syntheses

In more complex syntheses involving multiple reaction steps, it may be necessary to protect the amino group of 2-amino-3-bromobenzoic acid before carrying out other transformations on the molecule. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.

The protection of 2-amino-3-bromobenzoic acid can be achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Once the desired transformations are complete, the Boc group can be readily removed using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to regenerate the free amine, which can then be acylated to form the final product.

The deprotection step is as follows:

This protection-deprotection strategy provides a versatile tool for the synthesis of more complex derivatives of this compound.

Multi-Step Synthesis Design and Optimization

The logical synthetic route to this compound typically originates from 2-aminobenzoic acid (anthranilic acid). This multi-step process involves the protection of the highly reactive amino group via acetylation, followed by a regioselective electrophilic aromatic substitution to introduce the bromine atom at the desired position. The acetamido group (-NHCOCH₃) serves a dual purpose: it deactivates the aromatic ring to prevent over-bromination and directs the incoming electrophile. Due to the ortho-, para-directing nature of the acetamido group and the meta-directing nature of the carboxylic acid group, the bromine atom is directed to the positions ortho and para to the acetamido group. The position para to the acetamido group (position 5) is sterically favored. However, the position ortho to the acetamido group (position 3) can also be targeted through careful control of reaction conditions.

Acetylation: 2-aminobenzoic acid is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, to form 2-acetamidobenzoic acid (N-acetylanthranilic acid).

Bromination: The resulting 2-acetamidobenzoic acid undergoes electrophilic bromination to yield this compound.

Optimization of this pathway is crucial for maximizing the yield of the desired 3-bromo isomer while minimizing the formation of byproducts, such as the 5-bromo isomer.

The efficiency and regioselectivity of the bromination step are highly dependent on the chosen reaction conditions and solvent. The acetamido group is a moderately activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. This interplay of directing effects makes the selection of appropriate parameters critical for selectively forming the 3-bromo product over the 5-bromo isomer.

Brominating Agents: Various reagents can be employed for the bromination of the N-acetylanthranilic acid intermediate. Molecular bromine (Br₂) is a common choice, often used in conjunction with a solvent like glacial acetic acid. N-Bromosuccinimide (NBS) is a milder and safer alternative that can provide higher selectivity in some cases.

Solvent Effects: The choice of solvent significantly influences the reaction rate and the isomeric product distribution.

Glacial Acetic Acid: This is a frequently used solvent for the bromination of anilides. Its polar protic nature can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine. Studies on the bromination of anthranilic acid in glacial acetic acid have shown that temperature control can influence the ratio of mono- to di-substituted products scispace.com.

Chlorinated Solvents: Solvents like dichloromethane (DCM) or chloroform (B151607) can also be used. These are less polar and aprotic, which can alter the reactivity of the brominating agent and may influence the regioselectivity of the substitution.

Aqueous Solutions: While less common for this specific substrate due to solubility issues, reactions in aqueous media are sometimes explored as a greener alternative. However, controlling the reaction and preventing hydrolysis of the acetamido group can be challenging.

Temperature Control: The reaction temperature is a critical parameter. Lower temperatures generally favor higher selectivity, reducing the formation of undesired isomers and di-brominated products. Bromination reactions are often conducted at or below room temperature to control the exothermic nature of the reaction.

The following table summarizes the hypothetical effects of different reaction conditions on the bromination of 2-acetamidobenzoic acid, based on established principles of electrophilic aromatic substitution.

| Brominating Agent | Solvent | Temperature (°C) | Anticipated Major Isomer | Anticipated Yield of 3-Bromo Isomer | Key Considerations |

|---|---|---|---|---|---|

| Br₂ | Glacial Acetic Acid | 20-25 | 5-Bromo | Moderate | Risk of di-bromination; strong directing effect to para position. |

| Br₂ | Glacial Acetic Acid | 0-5 | 5-Bromo / 3-Bromo Mixture | Improved Selectivity | Lower temperature can enhance kinetic control, potentially increasing the 3-bromo ratio. |

| NBS | Dichloromethane (DCM) | 20-25 | 5-Bromo / 3-Bromo Mixture | Good | Milder conditions, easier handling, and often better regioselectivity. |

| NBS with Catalyst (e.g., PTSA) | Dichloromethane (DCM) | 20-25 | 5-Bromo / 3-Bromo Mixture | Potentially Higher | Acid catalyst can increase the rate of reaction. |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods researchgate.nettaylorfrancis.com. This technology can be effectively applied to both the acetylation and bromination steps in the synthesis of this compound.

In microwave-assisted synthesis, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, which relies on slower thermal conduction.

Microwave-Assisted Acetylation: The reaction of 2-aminobenzoic acid with acetic anhydride can be completed in minutes under microwave irradiation, whereas conventional methods may require longer reflux times nih.gov.

Microwave-Assisted Bromination: The bromination of anilide compounds can also be significantly enhanced. The use of microwave heating can reduce reaction times from hours to minutes and may improve selectivity by minimizing the formation of thermal decomposition byproducts researchgate.netresearchgate.net. For instance, studies on the Ullmann condensation to form N-arylanthranilic acids have shown that microwave heating provides desired products in good yields and shorter reaction times compared to conventional methods scielo.brresearchgate.net.

The table below provides a comparative analysis of conventional versus microwave-assisted methods for the synthesis of this compound.

| Reaction Step | Method | Typical Reaction Time | Typical Yield | Advantages |

|---|---|---|---|---|

| Acetylation of 2-Aminobenzoic Acid | Conventional Heating (Reflux) | 1-2 hours | Good | Standard laboratory setup. |

| Microwave-Assisted | 5-15 minutes | Excellent | Rapid, energy-efficient, often higher purity. nih.gov | |

| Bromination of 2-Acetamidobenzoic Acid | Conventional Heating | 2-4 hours | Moderate-Good | Allows for slow, controlled addition of reagents. |

| Microwave-Assisted | 10-30 minutes | Good-Excellent | Reduced side reactions, faster optimization of conditions. researchgate.net |

Recent advancements in synthetic chemistry have focused on the development of photocatalytic methods for C-H functionalization, offering a sustainable and highly selective alternative to traditional methods nih.govresearchgate.net. These reactions utilize visible light to activate a photocatalyst, which can then initiate a reaction under mild conditions.

For the synthesis of this compound, a hypothetical photocatalytic approach could involve the direct C-H bromination of 2-acetamidobenzoic acid. This would circumvent the need for highly reactive brominating agents and could offer superior regioselectivity.

Proposed Photocatalytic Pathway: A potential mechanism would involve a photocatalyst, such as [Ru(bpy)₃]Cl₂ or an organic dye, which, upon excitation by visible light, could engage in a single-electron transfer (SET) process. This could lead to the generation of a bromine radical from a benign bromine source. The bromine radical could then selectively abstract a hydrogen atom from the 3-position of the aromatic ring, followed by subsequent steps to yield the final product. Research into the photocatalytic halogenation of acetanilides has demonstrated the feasibility of such transformations nih.gov. While direct application to this compound is not widely reported, the principles suggest a promising avenue for future research.

Advantages of Photocatalytic Approaches:

Mild Reaction Conditions: Reactions are often performed at room temperature, preserving sensitive functional groups.

High Selectivity: The use of specific catalysts can lead to high regioselectivity, targeting a specific C-H bond for functionalization.

Sustainability: Utilizes light as a renewable energy source and can employ less hazardous reagents.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable synthetic routes. The synthesis of this compound can be evaluated and improved using these principles.

Prevention of Waste: Optimizing reaction conditions to maximize yield and minimize byproduct formation is a core principle. The use of selective methods like photocatalysis or optimized microwave synthesis can significantly reduce waste.

Atom Economy: The atom economy of the acetylation step with acetic anhydride is reasonably high. However, the bromination step, particularly with molecular bromine, can have a lower atom economy, as one mole of HBr is generated as a byproduct for every mole of product formed. Using a brominating agent like NBS can offer a better atom economy.

Use of Less Hazardous Chemical Syntheses: Replacing hazardous reagents like molecular bromine with safer alternatives such as N-bromosuccinimide is a key green improvement. Furthermore, avoiding toxic solvents like chlorinated hydrocarbons in favor of greener alternatives, where possible, enhances the safety profile of the synthesis. In situ generation of bromine from sources like KBr with an oxidant in a continuous flow system is another sustainable approach that avoids the handling and storage of bulk molecular bromine nih.gov.

The greenness of a synthesis can be quantitatively assessed using various metrics, such as the E-Factor (Environmental Factor), which measures the mass of waste produced per unit of product, and Process Mass Intensity (PMI), which considers the total mass input relative to the mass of the final product researchgate.netmdpi.comresearchgate.net. Applying these metrics can help in comparing different synthetic routes and identifying the most sustainable option.

Reactivity Profiles and Advanced Chemical Transformations of 3 Bromo 2 Acetamidobenzoic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. These reactions are fundamental in the synthesis of substituted aromatic compounds.

Mechanistic Investigations of Bromine Displacement

The feasibility of a classical SNAr reaction, proceeding through an addition-elimination mechanism, is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, as these groups can stabilize the intermediate negative charge (Meisenheimer complex).

In the case of 3-bromo-2-acetamidobenzoic acid, the bromine atom is the leaving group. The substituents are an ortho-acetamido group and a meta-carboxylic acid group.

Alternative Mechanisms : Given the substitution pattern, displacement of the bromine by a strong nucleophile is more likely to proceed through an elimination-addition (benzyne) mechanism, particularly with very strong bases like sodium amide (NaNH₂). In this pathway, a strong base would first abstract the acidic proton from the carboxylic acid. A second equivalent of a very strong base could then deprotonate one of the ring protons ortho to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the final product. Studies on related 3-halobenzoic acids have shown that they can form benzyne intermediates under strongly basic conditions. nih.gov

Scope and Limitations of SNAr Reactions

The scope of direct SNAr reactions on this compound is limited due to the lack of strong ortho/para activation. Reactions with common nucleophiles such as alkoxides or amines under standard SNAr conditions are generally not expected to be efficient.

Limitations include:

Poor Reactivity : The substrate's electronic configuration makes it resistant to attack by moderate nucleophiles.

Harsh Conditions Required : Forcing conditions (high temperatures, very strong bases) would likely be necessary, which could lead to side reactions, such as decarboxylation or hydrolysis of the amide.

Benzyne Mechanism Issues : If a benzyne mechanism is operative, it can lead to a mixture of regioisomers, as the incoming nucleophile can attack either carbon of the triple bond.

Due to these limitations, there is a scarcity of published research detailing successful SNAr reactions on this specific substrate. Synthetic chemists typically turn to metal-catalyzed methods for more controlled and efficient functionalization.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. The aryl bromide in this compound is an ideal handle for these transformations. To avoid potential complications with the acidic proton of the carboxylic acid, synthetic routes often employ the corresponding ester, such as methyl 3-bromo-2-acetamidobenzoate.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction creates a C-C bond between an organohalide and an organoboron compound (like a boronic acid or ester), catalyzed by a palladium(0) complex in the presence of a base. sigmaaldrich.comnih.gov This reaction is widely used due to its mild conditions and high functional group tolerance.

While specific examples for this compound are not abundant in the literature, the reaction is expected to be feasible. The synthesis of various biaryl dicarboxylic acids relies on this methodology, attesting to its applicability to similar substrates. nih.govorgsyn.org A typical Suzuki reaction would couple this compound (or its ester) with an aryl or vinyl boronic acid to form a biphenyl (B1667301) or styrenyl derivative, respectively.

Exemplary Suzuki-Miyaura Coupling Conditions: This table illustrates typical conditions for a Suzuki-Miyaura reaction with an aryl bromide and is not based on a specific reported reaction of this compound.

| Parameter | Typical Reagents/Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, SPhos, XPhos, dppf |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |

| Boron Reagent | Arylboronic acid, Vinylboronic acid |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | 60-110 °C |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. rjpbcs.com This reaction is crucial for synthesizing arylamines, which are important structures in pharmaceuticals and materials science.

The application of this reaction to this compound presents a specific challenge due to the ortho-acetamido group. This group can potentially chelate to the palladium catalyst, which may hinder the reaction's progress. researchgate.net However, the development of specialized bulky phosphine (B1218219) ligands (e.g., Josiphos, Buchwald ligands) has enabled the successful coupling of many sterically hindered or otherwise challenging substrates. The reaction would involve coupling this compound with a primary or secondary amine.

Exemplary Buchwald-Hartwig Amination Conditions: This table illustrates typical conditions for a Buchwald-Hartwig amination with an aryl bromide and is not based on a specific reported reaction of this compound.

| Parameter | Typical Reagents/Conditions |

|---|---|

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS |

| Amine | Primary or secondary alkyl/arylamines |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-120 °C |

Sonogashira, Heck, and Stille Couplings

Other important palladium-catalyzed reactions can also be applied to this compound to introduce further chemical diversity.

Sonogashira Coupling : This reaction couples an aryl halide with a terminal alkyne to form an arylalkyne, using a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for installing alkyne functionalities. The reaction is generally tolerant of various functional groups, although the acidic proton of the carboxylic acid might require protection or the use of excess base.

Heck Reaction : The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene. An important application for substrates similar to this compound is the intramolecular Heck reaction. For example, N-aryl-2-bromobenzamides can undergo intramolecular cyclization to form phenanthridinones, a valuable heterocyclic scaffold. This suggests that a derivative of this compound could be a precursor for complex, fused-ring systems via an intramolecular Heck reaction.

Stille Coupling : This reaction couples an aryl halide with an organostannane (organotin) reagent. nih.gov The Stille reaction is known for its versatility and the stability of the organotin reagents. However, the high toxicity of tin compounds has led to a preference for other methods like the Suzuki coupling where possible.

Exemplary Conditions for Other Cross-Coupling Reactions: This table illustrates typical conditions and is not based on specific reported reactions of this compound.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Conditions |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine base (e.g., Et₃N), THF/DMF, RT to 80 °C |

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ / PPh₃ | Base (e.g., Et₃N, K₂CO₃), DMF/MeCN, 80-140 °C |

| Stille | Organostannane | Pd(PPh₃)₄ | THF/Dioxane, 60-100 °C |

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters and amides, and can also be removed through decarboxylation.

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters and amides, which are crucial intermediates in organic synthesis.

Esterification: The synthesis of esters from this compound is a fundamental transformation. For instance, the preparation of methyl 4-bromoacetyl-2-methylbenzoate involves an initial esterification step where 4-bromo-2-methylbenzoic acid is dissolved in methanol (B129727) and treated with a catalytic amount of sulfuric acid. google.com While this example illustrates a common approach, the direct esterification of this compound would proceed under similar acidic conditions. Another general method for the esterification of aryl acids involves the use of N-bromosuccinimide (NBS) as a catalyst in an alcohol solvent at elevated temperatures. nih.gov

Amidation: The formation of amides from this compound can be achieved through various coupling methods. A general approach involves the reaction of the carboxylic acid with an amine in the presence of a coupling agent. For example, the synthesis of N-aryl anthranilic acids has been accomplished by reacting 2-bromobenzoic acids with aniline (B41778) derivatives in the presence of potassium carbonate and a copper catalyst system at elevated temperatures. nih.gov This method highlights a chemo- and regioselective amination that could be applicable to this compound.

Table 1: Examples of Esterification and Amidation of Related Benzoic Acids

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 4-Bromo-2-methylbenzoic acid | Methanol, Sulfuric acid | Methyl 4-bromo-2-methylbenzoate | - | google.com |

| 2-Bromobenzoic acid | Aniline, K₂CO₃, Cu, Cu₂O | N-Phenylanthranilic acid | up to 99% | nih.gov |

| 3-Methoxybenzoic acid | Methanol, NBS | Methyl 3-methoxybenzoate | 45% | nih.gov |

| 3-Nitrobenzoic acid | Methanol, NBS | Methyl 3-nitrobenzoate | 78% | nih.gov |

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation offers a pathway to synthesize 2-bromoacetanilide derivatives. While direct decarboxylation of aromatic carboxylic acids typically requires harsh conditions, certain methods facilitate this transformation under milder conditions. Copper-catalyzed decarboxylation has emerged as a promising strategy. For instance, benzoic acids with electron-withdrawing groups are prone to easier decarboxylation in the presence of a copper catalyst and an oxidant. nih.gov The decarboxylation of ortho-substituted benzoic acids can also be achieved using copper-based catalysts at lower temperatures compared to simple benzoic acid. masterorganicchemistry.com A proposed mechanism for copper-catalyzed mono-protodecarboxylation involves the coordination of the benzoic acid to the copper center, followed by proton abstraction to form a carboxylate anion intermediate, which then undergoes decarboxylation. masterorganicchemistry.com

Transformations of the Acetamido Functional Group

The acetamido group provides another handle for synthetic modifications, primarily through hydrolysis to the corresponding amine, which can then be further derivatized.

Hydrolysis to the Amine and Subsequent Derivatization

The hydrolysis of the acetamido group in this compound yields 3-bromo-2-aminobenzoic acid, a key intermediate for the synthesis of various heterocyclic compounds and other derivatives. This hydrolysis is typically achieved under acidic or basic conditions.

The resulting 3-bromo-2-aminobenzoic acid is a versatile precursor. For example, 2-aminobenzoic acid itself is known to be a precursor in the biosynthesis of tryptophan. researchgate.netrsc.orgresearchgate.net The amino group can undergo a variety of reactions, including diazotization followed by substitution, or condensation with other functional groups to form heterocyclic rings. A chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids using various aliphatic and aromatic amines has been developed, which could be applied to derivatives of 3-bromo-2-aminobenzoic acid. nih.gov

Table 2: Reactions of Aminobenzoic Acid Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Bromobenzoic acid | 1-Aminonaphthalene, K₂CO₃, Cu, Cu₂O | N-Aryl anthranilic acid | nih.gov |

| 2-Bromobenzoic acid | 2,6-Dimethylaniline, K₂CO₃, Cu, Cu₂O | Sterically crowded anthranilic acid | nih.gov |

| 2-Bromo-3-methylbenzoic acid | Aniline, K₂CO₃, Cu, Cu₂O | N-Phenyl-3-methylanthranilic acid | nih.gov |

N-Alkylation and N-Acylation Strategies

Direct N-alkylation or N-acylation of the acetamido group in this compound is challenging due to the potential for competing reactions at other sites. However, N-alkylation can be performed on the corresponding sulfonamide. For example, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been reported. rsc.org N-acylation of sulfonamides can be achieved using esters in the presence of titanium(IV) chloride. These strategies, while not directly on the acetamido group, suggest that derivatization of a modified nitrogen functionality is feasible.

Chemo- and Regioselectivity in Multi-Functionalized Aromatic Systems

The presence of multiple functional groups in this compound necessitates careful consideration of chemo- and regioselectivity in its reactions. The electronic nature and steric hindrance of the substituents play a crucial role in directing the outcome of chemical transformations.

For instance, in copper-catalyzed amination reactions of 2-bromobenzoic acids, the amination occurs selectively at the bromine position, leaving the carboxylic acid group intact. nih.gov This selectivity is attributed to the specific catalytic cycle of the copper catalyst.

Regioselective reactions are also critical when considering electrophilic substitution on the aromatic ring. The directing effects of the bromo, acetamido, and carboxyl groups will influence the position of incoming electrophiles. The acetamido group is an ortho-, para-director and activating, while the carboxyl group is a meta-director and deactivating. The bromo group is also an ortho-, para-director but is deactivating. The interplay of these effects will determine the regiochemical outcome of reactions such as nitration, halogenation, or sulfonation. For example, a highly regioselective cascade synthesis of 2,3-dihydrobenzodioxepinone from 2-bromophenols and epoxides has been developed, which proceeds through nucleophilic ring-opening and subsequent palladium-catalyzed intramolecular alkoxylcarbonylation. This highlights the potential for developing highly selective transformations on substituted aromatic systems like this compound.

In Depth Structural Elucidation and Advanced Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 3-Bromo-2-acetamidobenzoic acid, providing precise information about the hydrogen and carbon atomic environments within the molecule.

Advanced 1H NMR and 13C NMR Techniques

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are instrumental in assigning the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound and its derivatives. sdsu.edu

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For a related compound, 3-acetamidobenzoic acid, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the amide proton, and the methyl protons. chemicalbook.com

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum of a related compound, 2-(3-bromo-6-nitrophenyl)-benzoxazole, has been analyzed to identify the different carbon atoms in the molecule. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule's structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete molecular structure, including the relative positions of the functional groups. sdsu.edu

DEPT (Distortionless Enhancement by Polarization Transfer): While not explicitly detailed for this specific compound in the provided results, DEPT is a common technique used to differentiate between CH, CH₂, and CH₃ groups in ¹³C NMR spectroscopy. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Related Bromo-Substituted Benzoic Acid Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.1 - 8.5 | 123 - 165 |

| Amide NH | 10.6 | - |

| Methyl CH₃ | 2.0 | - |

| Methylene CH₂ | 4.3 | 66 |

| Amide C=O | - | 177 |

| Ketone C=O | - | 179 |

| Data is for N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide, a related complex molecule, and serves as an illustrative example of typical chemical shift ranges. researchgate.net |

Solvent Effects and Referencing Standards in NMR Analysis

The choice of solvent can significantly influence the chemical shifts observed in NMR spectra due to interactions between the solvent and the analyte. For instance, ¹H and ¹³C NMR spectra of various substituted benzoic acids have been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and chloroform (B151607) (CDCl₃). rsc.org The chemical shifts are typically referenced to the residual solvent peak. rsc.org The use of deuterated solvents is standard practice to avoid large solvent signals in the ¹H NMR spectrum.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and intermolecular interactions present in this compound.

Assignment of Characteristic Functional Group Frequencies

The FT-IR and Raman spectra of compounds related to this compound have been extensively studied. indexcopernicus.comnih.govnih.gov These studies allow for the assignment of characteristic vibrational frequencies to specific functional groups.

Table 2: Characteristic Vibrational Frequencies for Related Bromo- and Acetamido- Substituted Benzoic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| O-H (Carboxylic Acid) | Stretching | Broad, ~2900-3300 | researchgate.net |

| N-H (Amide) | Stretching | ~3348 | rsc.org |

| C-H (Aromatic) | Stretching | >3000 | indexcopernicus.com |

| C=O (Carboxylic Acid) | Stretching | ~1706-1738 | rsc.org |

| C=O (Amide I) | Stretching | ~1664 | rsc.org |

| C-N (Amide) | Stretching | ~1536 | rsc.org |

| C-Br | Stretching | Lower frequency region | scite.ai |

| Data compiled from various sources on related compounds. |

Analysis of Hydrogen Bonding Networks through Vibrational Shifts

The presence of both a carboxylic acid and an amide group in this compound allows for the formation of intra- and intermolecular hydrogen bonds. These interactions cause shifts in the vibrational frequencies of the involved functional groups, particularly the O-H and N-H stretching bands, which often appear broadened in the IR spectrum. scite.ainih.gov The analysis of these shifts provides insights into the strength and nature of the hydrogen bonding network within the crystal structure.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a critical analytical technique for determining the precise molecular mass of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₉H₈BrNO₃), the molecular weight is 258.07 g/mol . nih.gov In a mass spectrum, this compound would exhibit a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, at m/z 258 and 260, respectively. This distinctive pattern is due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.infodocbrown.info

The fragmentation of the molecular ion is expected to proceed through several predictable pathways based on the functional groups present. The initial ionization involves the removal of an electron to form the unstable molecular ion, [C₉H₈BrNO₃]⁺. docbrown.info Subsequent fragmentation could involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, leading to an acylium ion.

Loss of the entire carboxyl group (•COOH) , resulting in a significant fragment.

Cleavage of the C-Br bond , which is relatively weak, would lead to the loss of a bromine radical (•Br) and the formation of an ion at m/z 178. docbrown.info

Fission of the amide bond , potentially leading to the loss of an acetyl group (CH₃CO•) or the entire acetamido group.

These fragmentation pathways provide a structural fingerprint, allowing for the unambiguous identification of the compound.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. units.itnih.gov While a specific crystal structure for this compound is not available in the retrieved search results, the crystal structure of the closely related compound, 3-acetamidobenzoic acid, provides significant insight into the likely molecular conformation and packing. researchgate.net For 3-acetamidobenzoic acid, single crystals were grown from a water-methanol solution. researchgate.net The analysis of its structure serves as a robust model for understanding its brominated analogue.

Table 1: Crystallographic Data for 3-Acetamidobenzoic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.9522 (15) |

| b (Å) | 14.881 (5) |

| c (Å) | 14.234 (5) |

| β (°) | 93.393 (8) |

| Volume (ų) | 837.1 (5) |

| Z | 4 |

Source: Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2007). researchgate.net

Determination of Molecular Geometry and Conformational Analysis

The molecular geometry of 3-acetamidobenzoic acid reveals a relatively planar structure. researchgate.net The dihedral angle between the mean plane of the aromatic ring and the plane of the carboxylic acid group (C7/O3/O1) is a mere 6.5 (3)°. researchgate.net Similarly, the dihedral angle between the benzene (B151609) ring and the acetyl group (C2/C1/N1/C8) is 6.3 (3)°. researchgate.net This near-coplanarity suggests significant electronic conjugation between the substituents and the aromatic system. It is anticipated that this compound would adopt a similar conformation, with the bromine atom lying nearly in the plane of the benzene ring.

Analysis of Intermolecular Interactions (e.g., O-H···O Hydrogen Bonds, π-π Stacking)

The crystal packing of 3-acetamidobenzoic acid is dominated by a network of hydrogen bonds. researchgate.net The molecules form layers held together by intermolecular O-H···O and N-H···O hydrogen bonds. researchgate.net The carboxylic acid groups form classic hydrogen-bonded dimers, a common motif in benzoic acid derivatives. researchgate.net Specifically, the topology of the hydrogen-bond network is described by graph-set assignments C(9) and R²₂(14). researchgate.net

Table 2: Hydrogen Bond Geometry for 3-Acetamidobenzoic Acid

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| O-H···O | Data not specified | Data not specified | Data not specified | Data not specified |

| N-H···O | Data not specified | Data not specified | Data not specified | Data not specified |

(Specific geometric data was not available in the provided search results for 3-acetamidobenzoic acid, but the presence of these bonds was confirmed. researchgate.net)

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govmdpi.comnih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. mdpi.com For brominated organic compounds, Hirshfeld analyses consistently show significant contributions from H···H, C···H, O···H, and Br···H contacts. nih.govnih.gov In one study of a brominated phenol (B47542) derivative, the most abundant interactions were H···H (58.2%), C···H/H···C (18.9%), and Br···H/H···Br (11.5%). nih.gov For this compound, a similar distribution is expected, with strong O···H/H···O contacts appearing as sharp spikes in the fingerprint plot due to the robust hydrogen bonding. mdpi.comresearchgate.net

Table 3: Predicted Major Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Key Feature in Fingerprint Plot |

|---|---|---|

| H···H | ~40-50% | Large, diffuse region |

| O···H/H···O | ~20-30% | Sharp, distinct spikes |

| C···H/H···C | ~10-20% | "Wing-like" features |

| Br···H/H···Br | ~5-15% | Significant contribution for brominated compounds |

(Predicted contributions are based on analyses of similar molecules. mdpi.comnih.gov)

Energy Framework Calculations to Deconvolute Crystal Packing Contributions

To gain a deeper understanding of the forces governing crystal packing, energy framework calculations can be employed. iaea.org Using computational methods like the PIXEL method, the total lattice energy can be decomposed into its constituent components: electrostatic, polarization, dispersion, and repulsion. iaea.org This analysis quantifies the energetic contributions of the various intermolecular interactions identified by Hirshfeld surface analysis.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational chemistry investigations specifically for the compound “this compound” are not present in the accessible resources. As a result, the creation of an article with specific research findings and data tables as requested in the outline is not possible without the foundational scientific studies on this particular molecule.

The methodologies outlined, such as Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping, are standard computational techniques used to evaluate the properties of molecules. However, the application of these methods and the resulting data are unique to each specific compound. Without published research that has performed these calculations on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections of the requested article cannot be completed due to the absence of specific data for this compound:

Theoretical and Computational Chemistry Investigations of 3 Bromo 2 Acetamidobenzoic Acid

Theoretical and computational chemistry provide powerful tools for investigating the molecular properties of 3-Bromo-2-acetamidobenzoic acid at an atomic level. These methods allow for the elucidation of its electronic structure, vibrational characteristics, and potential chemical behavior, complementing experimental findings.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Versatile Building Block for Diverse Organic Compounds

The strategic placement of three distinct functional groups—a carboxylic acid, a secondary amide (acetamido), and a bromine atom—renders 3-bromo-2-acetamidobenzoic acid a versatile starting material in organic synthesis. The bromine atom is particularly significant as it serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are pivotal for synthesizing pharmaceuticals, agrochemicals, and other functional materials. researchgate.net

The presence of the carboxylic acid and acetamido groups allows for further modifications and cyclization reactions. The carboxylic acid can be converted into esters, amides, or other derivatives, while the acetamido group can be hydrolyzed to reveal a primary amine, opening up another avenue for chemical transformations. This multi-functionality allows for the stepwise and controlled construction of complex molecules, making it a valuable scaffold for diversity-oriented synthesis. acs.orgacs.org

Precursor to Biologically Active Heterocyclic Scaffolds

The structure of this compound is pre-organized for the synthesis of various heterocyclic compounds, many of which are known to possess significant biological activities.

Quinazoline and its oxidized form, quinazolinone, are bicyclic heterocyclic scaffolds that are prevalent in numerous natural products and pharmacologically active compounds. ptfarm.plresearchgate.net These structures are known to exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. nih.govnih.gov

A common strategy for synthesizing quinazolinone derivatives involves the reaction of an N-acylanthranilic acid with an amine. nih.gov this compound fits this precursor profile perfectly. The intramolecular condensation between the acetamido group and the carboxylic acid can be induced, often via an intermediate such as a benzoxazinone, which then reacts with various amines to yield a diverse array of 3-substituted-4(3H)-quinazolinones. The bromine atom at position 6 of the resulting quinazolinone ring provides a site for further functionalization, enabling the synthesis of complex derivatives. ptfarm.pl For instance, 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one, a related precursor, can be fused with various amines to produce novel 6-bromo-4(3H)-quinazolinone derivatives. ptfarm.pl

Table 1: Synthesis of Quinazolinone Derivatives

| Precursor | Reagents | Product Class | Reference |

| 6-bromo-2-phenyl-4H-benz nih.govCurrent time information in Bangalore, IN.oxazin-4-one | p-aminoacetophenone | 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone | ptfarm.pl |

| 5-bromoanthranilic acid | Phenyl isothiocyanate, Triethylamine | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | nih.gov |

| Anthranilic acid | Acyl chloride, Acetic anhydride, Amines | 4(3H)-quinazolinone derivatives | nih.gov |

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are synthesized through the condensation of a primary amine with an aldehyde or ketone. internationaljournalcorner.comekb.eg These compounds are important intermediates in organic synthesis and have been studied for their coordination chemistry and diverse biological activities. internationaljournalcorner.comresearchgate.net

To utilize this compound for Schiff base synthesis, the acetamido group must first be hydrolyzed to yield 2-amino-3-bromobenzoic acid. This primary amine can then be reacted with a wide variety of substituted aldehydes to form the corresponding Schiff base. The resulting imine, which incorporates the bromobenzoic acid moiety, can be used as a ligand to form metal complexes or can be further modified to create more complex molecules. internationaljournalcorner.comresearchgate.net Studies on related aminobenzoic acids have shown that Schiff bases derived from them can be readily synthesized and characterized. researchgate.netnih.gov

Beyond quinazolinones, the functional groups on this compound allow for its conversion into a variety of other nitrogen-containing heterocyclic systems. The combination of the amino group (after hydrolysis) and the carboxylic acid group ortho to each other is a classic precursor for heterocycles like benzoxazinones and benzothiazines. Furthermore, the bromine atom facilitates palladium-catalyzed C-N and C-C coupling reactions, which can be used to construct more elaborate fused ring systems. nih.gov For example, intramolecular cyclization following a coupling reaction can lead to the formation of polycyclic aromatic systems, which are of interest in materials science and medicinal chemistry. acs.orgacs.org

Derivatization for Analytical and Bioanalytical Method Development

In analytical and bioanalytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. nih.govasianpubs.org The chemical properties of this compound make it a candidate for use as a derivatizing agent.

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying molecules. nih.gov However, some analytes have poor ionization efficiency, making them difficult to detect. nih.gov Chemical derivatization can be employed to introduce a functionality that enhances ionization. nih.gov

The presence of a bromine atom in this compound is particularly advantageous for mass spectrometry. Bromine has two stable isotopes, 79Br and 81Br, that occur in almost equal abundance (50.69% and 49.31%, respectively). When a molecule containing a single bromine atom is analyzed by mass spectrometry, it produces a characteristic pair of peaks (M and M+2) of nearly equal intensity. nist.gov This distinctive isotopic signature serves as an unambiguous marker, simplifying the identification of the derivatized analyte in complex mixtures. By attaching this compound to a target molecule that lacks this feature, the resulting derivative can be easily spotted and confirmed in the mass spectrum. This strategy is valuable for untargeted analysis and metabolomics, where identifying unknown compounds is a primary goal. nih.gov

Table 2: Isotopic Abundance of Bromine

| Isotope | Natural Abundance |

| 79Br | ~50.69% |

| 81Br | ~49.31% |

Improvement of Chromatographic Separation Characteristics (e.g., reversed-phase HPLC)

The analysis and purification of this compound, like many of its structural isomers and related aromatic carboxylic acids, are effectively achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The inherent characteristics of the molecule—a substituted aromatic ring bearing both a hydrophobic bromine atom and polar acetamido and carboxylic acid groups—govern its behavior in a chromatographic system.

In RP-HPLC, the separation is based on the compound's hydrophobic interactions with a nonpolar stationary phase, typically composed of octadecyl-silica (C18). The retention of this compound is influenced by the composition of the mobile phase, which usually consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). The presence of the bromine atom and the benzene (B151609) ring increases the hydrophobicity of the molecule, leading to stronger retention on the C18 column compared to less substituted analogs.

A critical factor in the chromatographic separation of this acidic compound is the pH of the mobile phase. Since this compound possesses a carboxylic acid group, its ionization state is pH-dependent. To ensure reproducible retention times and sharp peak shapes, the mobile phase is often acidified. biotage.com By adding an acid like phosphoric acid or formic acid, the pH of the eluent is lowered, suppressing the ionization of the carboxylic acid group. biotage.comsielc.com This protonated form is less polar and more hydrophobic, resulting in increased retention and improved separation from other components in a mixture. biotage.com

Method development for similar compounds, such as 3-acetamidobenzoic acid, demonstrates the use of a simple mobile phase of acetonitrile and water with phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are substituted for non-volatile ones like phosphoric acid. sielc.com These methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Reversed-Phase C18 (Octadecyl-silica) | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase | Acetonitrile / Water Gradient | The organic solvent (acetonitrile) is the strong solvent that elutes the compound from the column. A gradient allows for the separation of compounds with a range of polarities. |

| pH Modifier | Phosphoric Acid or Formic Acid | Suppresses the ionization of the carboxylic acid group, increasing retention and improving peak shape. Formic acid is preferred for MS compatibility. sielc.com |

| Detection | UV Spectrophotometry (e.g., at 254 nm) | The aromatic ring acts as a chromophore, allowing for detection and quantification. |

This table summarizes typical starting conditions for the RP-HPLC analysis of aromatic carboxylic acids like this compound, based on established methods for related compounds. biotage.comsielc.com

Introduction of Chromophores or Fluorophores for Enhanced Detection

The structure of this compound contains an intrinsic chromophore that is fundamental to its detection in analytical techniques like HPLC. A chromophore is a part of a molecule responsible for absorbing light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. The substituted benzene ring in this compound functions as an effective UV chromophore.

The detection of this compound, therefore, does not typically require the chemical introduction of an external chromophore. Standard HPLC systems equipped with a UV-Vis detector can readily quantify it. The benzene ring itself, along with the attached auxochromes—the carboxylic acid (-COOH), acetamido (-NHCOCH3), and bromo (-Br) groups—determines the specific wavelengths of maximum absorbance (λmax). These substituent groups modify the electronic transitions within the benzene ring, often causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance intensity) compared to unsubstituted benzene. This inherent chromophoric property allows for sensitive detection, often at wavelengths around 254 nm, a common output for mercury lamp-based UV detectors. synhet.com

While the molecule is not primarily known as a fluorophore (a molecule that re-emits light upon excitation), the manipulation of its core structure is a strategy used in the broader field of medicinal chemistry to create fluorescent probes. The aminobenzoic acid scaffold can be a building block for more complex heterocyclic systems that may exhibit fluorescence. However, for the purpose of routine analytical detection of this compound itself, its native UV absorbance provides a direct and sufficient method for quantification without the need for derivatization to introduce a separate chromophoric or fluorophoric tag.

Ligand Design in Coordination Chemistry and Catalysis

The molecular architecture of this compound makes it a compelling candidate for ligand design in coordination chemistry and catalysis. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The functionality of such complexes is heavily dependent on the electronic and steric properties of the ligands.

This compound possesses multiple potential donor atoms (heteroatoms with lone pairs of electrons) that can coordinate with a metal center. These include the oxygen atoms of the deprotonated carboxylate group (-COO⁻) and the nitrogen and carbonyl oxygen atoms of the acetamido group (-NHC=O). This arrangement allows the molecule to act as a chelating ligand, binding to the metal ion at multiple sites to form a stable, ring-like structure known as a chelate.

The potential coordination modes are:

Bidentate Chelation: The most probable coordination involves the carboxylate oxygen and the adjacent acetamido nitrogen or oxygen, forming a stable five- or six-membered ring with the metal ion. Research on related aminobenzoic acid derivatives shows that the amino and carboxylate groups are effective coordination sites.

Bridging Ligand: The carboxylate group can potentially bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The substituents on the aromatic ring play a crucial role in modulating the properties of the resulting metal complex:

Acetamido Group: The nitrogen and oxygen atoms are key coordination sites. The steric bulk of the acetyl group can influence the geometry of the final complex.

Carboxylate Group: This group provides a strong binding site for a wide range of metal ions.

Bromo Substituent: The electron-withdrawing nature of the bromine atom influences the electron density on the aromatic ring and, consequently, the donor strength of the coordinating atoms. This electronic tuning can affect the stability and reactivity (e.g., catalytic activity) of the metal complex. Furthermore, the bromine atom serves as a synthetic handle for further modification, for instance, via palladium-catalyzed cross-coupling reactions, to build more elaborate ligand structures. acs.org

The development of metal complexes with ligands derived from aminobenzoic acids is an active area of research. These complexes have applications in catalysis, where the metal center acts as the active site and the ligand framework controls its selectivity and efficiency. They are also studied for their potential in materials science and as antimicrobial agents.

| Functional Group | Potential Donor Atom(s) | Role in Coordination |

| Carboxylic Acid | Oxygen (O) | Primary binding site (as carboxylate); can act as a monodentate or bidentate ligand, or bridge metal centers. |

| Acetamido Group | Nitrogen (N), Oxygen (O) | Can participate in chelation with the carboxylate group to enhance complex stability. |

| Bromo Group | Bromine (Br) | Modulates electronic properties of the ligand; provides a site for post-coordination modification. |

This table outlines the functional groups of this compound and their potential roles in forming metal complexes.

Mechanistic Research on Potential Biological Activities of 3 Bromo 2 Acetamidobenzoic Acid and Its Derivatives

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibition is a critical area of drug discovery. However, dedicated studies on the inhibitory effects of 3-Bromo-2-acetamidobenzoic acid on several key enzyme families are not present in the current body of scientific literature.

Inhibition of Kinesin Family Proteins (e.g., HSET) and Impact on Mitotic Spindle Formation

Kinesin motor proteins, such as HSET (a kinesin-14 family member), are essential for the proper formation and function of the mitotic spindle during cell division, making them attractive targets for anticancer therapies. While the role of HSET in spindle organization is well-documented, there is no available research that specifically investigates the inhibitory action of this compound or its derivatives on HSET or other kinesin family proteins.

Modulation of Carbonic Anhydrase Activity

Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications. Although various substituted benzoic acid derivatives have been explored as potential carbonic anhydrase inhibitors, no studies were found that specifically evaluate the modulatory effects of this compound on carbonic anhydrase activity.

Inhibition of Microbial Neuraminidase Enzymes

Microbial neuraminidases are enzymes that are critical for the pathogenesis of several bacteria and viruses. Inhibition of these enzymes is a key strategy for developing anti-infective agents. The scientific literature, however, lacks any studies focused on the potential of this compound to inhibit microbial neuraminidase enzymes.

Research into Antitumor and Cytotoxic Mechanisms at the Cellular and Molecular Level

The potential of benzoic acid derivatives as antitumor agents has prompted a variety of research. researchgate.netpreprints.org However, specific mechanistic studies on this compound are absent.

Effects on Cell Proliferation and Apoptosis Pathways

Investigations into the cytotoxic effects of substituted benzoic acid derivatives on cancer cell lines have been conducted. researchgate.net These studies often explore the induction of apoptosis and the inhibition of cell proliferation. Nevertheless, there is no specific research detailing the effects of this compound on these fundamental cellular processes.

Interactions with Cellular Targets (e.g., DNA, specific proteins)

Understanding the interaction of a compound with cellular macromolecules like DNA and specific proteins is fundamental to elucidating its mechanism of action. While research on other benzoic acid derivatives has sometimes included such investigations, there are no available studies that report on the specific molecular interactions between this compound and cellular targets like DNA or key proteins involved in cancer progression.

Exploration of Anti-Inflammatory Mechanisms through Pathway Modulation

Research into the anti-inflammatory properties of compounds structurally related to this compound has revealed potential mechanisms involving the modulation of key inflammatory pathways. A study on 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), a derivative with a similar aromatic acid structure, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-activated primary microglial cells. nih.gov The compound was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are critical mediators of inflammation. nih.gov This inhibition was linked to the downregulation of their respective regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Further investigation into the molecular mechanisms showed that the anti-inflammatory action of LX007 is associated with the suppression of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov These pathways are crucial in the inflammatory response, and their downregulation by the compound suggests a potential therapeutic application for neuroinflammatory conditions. nih.gov Similarly, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been evaluated for their anti-inflammatory activity, showing superior efficacy in inhibiting trypsin activity compared to acetylsalicylic acid, a standard anti-inflammatory drug. mdpi.com

Studies on Antimicrobial Activity and Modes of Action (e.g., antibacterial, antifungal)

The antimicrobial potential of benzoic acid derivatives, including those with bromo-substitutions, has been a subject of significant investigation. Studies on metal complexes of 3- and 4-bromobenzoic acid hydrazide ligands have shown that complexation with metal ions like Ni(II), Zn(II), and Cd(II) can enhance antimicrobial activity compared to the parent ligands. nanobioletters.com These complexes were tested against a range of bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Salmonella typhi, as well as fungi such as Candida albicans and Trichophyton rubrum. nanobioletters.com The increased activity of the metal complexes is attributed to factors like altered dipole moment, stability, and cell permeability. nanobioletters.com

Research on other halogenated benzoic acid derivatives, such as those of 2-chlorobenzoic acid, has indicated greater antibacterial potential against Gram-negative bacteria like Escherichia coli than against Gram-positive bacteria. nih.gov In the case of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, antimicrobial screening revealed activity primarily against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. mdpi.com No significant inhibition was observed against Gram-negative bacteria at the tested concentrations. mdpi.com The development of novel antibiotics based on anthranilic acid (2-aminobenzoic acid) derivatives is also being explored to combat resistant bacteria, moving away from traditional structures like the β-lactam ring. gvsu.edu

| Compound/Derivative | Microorganism | Activity/Observation | Source |

|---|---|---|---|

| Metal complexes of 3/4-Bromo-Benzoic Acid Hydrazide | S. aureus, S. pyogenes, E. coli, S. typhi, C. albicans, T. rubrum | Metal complexes exhibit greater activity than parent ligands. | nanobioletters.com |

| 2-Chlorobenzoic acid derivatives | Escherichia coli (Gram-negative) | Exhibited greater potential against Gram-negative bacteria. | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active with MIC values of 2.5–5.0 mg/mL. | mdpi.com |

| [Zn(3Bbpph)2], [Cd(3Bbpph)2], and [Cd(4Bbpph)2] complexes | Various microbes | Exhibited moderate activity. | nanobioletters.com |

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by modifying their chemical structure. For derivatives of 2-chlorobenzoic acid, quantitative structure-activity relationship (QSAR) studies have revealed that their antimicrobial activities are governed by topological parameters, specifically the second-order and valence second-order molecular connectivity indices. nih.gov

In broader studies of bioactive molecules, SAR analyses have provided detailed insights into how specific structural modifications influence activity. For instance, in the development of anti-HIV inhibitors from betulinic acid, it was found that electron-withdrawing substituents on a phenyl ring were not conducive to good activity. nih.gov Conversely, the position of substituents played a significant role; moving a methoxy (B1213986) group on the phenyl ring from the 4-position to the 2- or 3-position resulted in a decrease in potency. nih.gov Such detailed SAR correlations are instrumental in the rational design and development of new, more potent derivatives. nih.gov These principles of SAR can be applied to the this compound scaffold to guide the synthesis of derivatives with enhanced biological activities. The synthesis of various derivatives of anthranilic acid is also aimed at establishing clear antibiotic structure-activity relationships. gvsu.edu

Computational Modeling of Ligand-Receptor Interactions and Molecular Docking

Computational methods, including molecular docking and 3D-QSAR, are powerful tools for understanding the interactions between small molecules and their biological targets at a molecular level. In silico studies of 3-bromopyruvate (B3434600) (3-BP) and its derivatives have been conducted to investigate their docking with key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle. plos.orgresearchgate.net These studies analyze parameters such as interacting amino acids, binding energy, and the dissociation constant (Kd) to predict the stability and strength of the ligand-enzyme complex. plos.org Such analyses have suggested that derivatives of 3-BP may exhibit even better binding strength to metabolic enzymes than the parent compound, indicating their potential as antitumor agents. plos.orgresearchgate.net

Molecular docking simulations have also been employed to study potential bromodomain inhibitors, such as 3-bromo-2-hydroxypyridine (B31989). mdpi.com These studies can predict the binding affinity, with lower binding energy values suggesting a more stable interaction. For instance, 3-bromo-2-hydroxypyridine was found to have a low binding value of -4.71 kcal/mol with a suitable protein target. mdpi.com Integrated computational approaches that combine 3D-QSAR with homology modeling and molecular docking have been successfully used to investigate the structural determinants of inhibitors for targets like Aurora B kinase. nih.gov These methods help in identifying key amino acid residues that are critical for stabilizing ligand-receptor interactions and provide a rational basis for designing more effective inhibitors. nih.gov

| Compound/Derivative | Target | Docking Tool/Method | Key Findings | Source |

|---|---|---|---|---|

| 3-Bromopyruvate (3-BP) and its derivatives | Glycolytic and TCA cycle enzymes (e.g., HK 2, PDH, SDH) | PatchDock and YASARA | Derivatives show potentially better binding strength than 3-BP. Predicted binding energy for 3-BP ranged from 3.981 to 4.927. | plos.org |

| 3-Bromo-2-hydroxypyridine | Bromodomain-containing protein | Molecular Docking | Exhibits potential as a BRD inhibitor with a binding value of -4.71 kcal/mol. | mdpi.com |

| Derivatives of MK-0457, GSK1070916, and SNS-314 | Aurora B Kinase | CoMFA, CoMSIA, Homology Modeling, Surflex Dock | Generated robust 3D-QSAR models (e.g., r²pred up to 0.971) and identified key interacting residues. | nih.gov |

Future Research Directions and Unexplored Avenues for 3 Bromo 2 Acetamidobenzoic Acid

Development of Highly Stereoselective Synthetic Pathways

While methods for the synthesis of benzoic acid derivatives are well-established, a significant future direction lies in the development of highly stereoselective synthetic pathways. For derivatives of 3-Bromo-2-acetamidobenzoic acid where chirality is introduced, controlling the three-dimensional arrangement of atoms is paramount for applications in pharmacology and materials science.

Future research should focus on:

Catalytic Asymmetric Synthesis : The use of chiral catalysts (organocatalysts or transition-metal complexes) could enable the enantioselective synthesis of chiral derivatives. For instance, asymmetric hydrogenation or amination reactions on precursors could set key stereocenters with high enantiomeric excess. nih.gov

Chiral Auxiliaries : Employing a chiral auxiliary that can be attached to the this compound core would allow for diastereoselective reactions. ethz.ch Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. This substrate-controlled approach offers a robust method for introducing new stereocenters. ethz.ch

Enzymatic Resolution : Biocatalysis presents a green and highly selective alternative. Enzymes could be used to resolve racemic mixtures of this compound derivatives, selectively reacting with one enantiomer to allow for the separation of both.

Progress in these areas would provide access to a wider range of structurally defined molecules, enabling more precise studies of their biological activities and material properties.

In-Depth Elucidation of Reaction Mechanisms via Advanced Kinetic and Spectroscopic Studies

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. The interplay of the bromo, acetamido, and carboxylic acid groups creates a unique electronic and steric environment that warrants detailed investigation.

Future mechanistic studies should involve:

Kinetic Analysis : Detailed kinetic studies of reactions, such as esterification or amidation, can provide quantitative data on reaction rates, activation energies, and the influence of catalysts. nih.govdnu.dp.uanih.govresearchgate.net This information is vital for process optimization and scaling up production.

Spectroscopic Monitoring : The use of advanced spectroscopic techniques for real-time reaction monitoring can offer profound insights.

FTIR and NMR Spectroscopy : These methods can track the formation of intermediates and products, helping to identify transient species and confirm reaction pathways. Studies on related benzoic acids show that solvent choice can significantly influence molecular association (e.g., dimer formation vs. π-π stacking), which can be monitored via characteristic spectroscopic bands.

UV-Vis Spectroscopy : This technique can be used to study the electronic transitions and photochemistry of the molecule, particularly how the substituents affect its absorption spectrum and excited-state reactivity. researchgate.netacs.orgrsc.org

Computational Modeling : Density Functional Theory (DFT) calculations can complement experimental work by modeling reaction pathways, calculating transition state energies, and predicting spectroscopic properties, thus providing a molecular-level picture of the reaction mechanism. researchgate.net

These combined approaches will lead to a more complete and predictive understanding of the compound's chemical behavior.

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound and its derivatives, these computational tools offer powerful predictive capabilities that can accelerate discovery and optimization.

Key avenues for exploration include:

Retrosynthesis and Reaction Prediction : AI-powered platforms can analyze the structure of complex target molecules derived from this compound and propose viable synthetic routes. nih.govresearchgate.net These tools can also predict the outcomes of unknown reactions and suggest optimal conditions, significantly reducing the amount of trial-and-error experimentation. nih.govgpai.app

Property Prediction : ML models can be trained on existing chemical data to predict various properties of new, unsynthesized derivatives. This includes physicochemical properties (solubility, stability) and, crucially, biological activity. jsr.orgsemanticscholar.org Quantitative Structure-Activity Relationship (QSAR) models can identify chemical features that correlate with a desired biological effect, guiding the design of more potent and selective compounds. semanticscholar.org

Accelerated Discovery Cycles : By integrating AI-based prediction with automated synthesis platforms, researchers can dramatically shorten the design-make-test-analyze cycle. nih.gov This high-throughput approach would enable the rapid exploration of a vast chemical space around the this compound scaffold.

The application of AI and ML promises to make the process of discovering new molecules and materials based on this compound more efficient and data-driven. cityu.edu.hk

Design and Synthesis of Novel Molecular Probes and Biosensors

The structural features of this compound make it an attractive scaffold for the development of molecular tools for chemical biology and diagnostics. Its aromatic ring can be functionalized to create probes that respond to specific biological analytes or environmental changes.

Future research in this area could focus on:

Fluorescent Probes : By conjugating the this compound core with a fluorophore, it is possible to design probes where the fluorescence is modulated upon binding to a target. The bromo and acetamido groups offer handles for chemical modification to tune the probe's selectivity and photophysical properties. epa.govresearchgate.net The development of probes for specific ions, reactive oxygen species, or biomolecules is a promising direction.